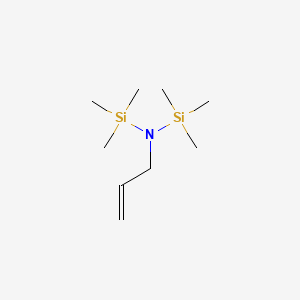

N-Allyl-N,N-bis(trimethylsilyl)amine

Descripción general

Descripción

N-Allyl-N,N-bis(trimethylsilyl)amine is an organic compound with the chemical formula C9H23NSi2. It is commonly used as a reagent in organic synthesis, particularly for introducing allyl groups into molecules. This compound is characterized by its ability to react with a variety of substrates, making it a versatile tool in synthetic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Allyl-N,N-bis(trimethylsilyl)amine can be synthesized through the reaction of allylamine with chlorotrimethylsilane. The reaction typically involves the following steps:

Reaction with Chlorotrimethylsilane: Allylamine is reacted with chlorotrimethylsilane in the presence of a base such as triethylamine. This step results in the formation of N-allyl-N-(trimethylsilyl)amine.

Further Silylation: The intermediate product is then further silylated using an additional equivalent of chlorotrimethylsilane to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-Allyl-N,N-bis(trimethylsilyl)amine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the allyl group is transferred to other molecules.

Addition Reactions: The compound can undergo addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Hydrosilylation: It can be used in hydrosilylation reactions to introduce silyl groups into unsaturated substrates.

Common Reagents and Conditions

Reagents: Common reagents used with this compound include chlorotrimethylsilane, triethylamine, and various electrophiles.

Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Major Products

The major products formed from reactions involving this compound include allylated compounds, silylated derivatives, and complex bicyclic scaffolds .

Aplicaciones Científicas De Investigación

Organic Synthesis

AHMDS is primarily utilized as a nucleophilic reagent in organic synthesis, facilitating the formation of complex molecular structures. Its applications include:

- Formation of Bicyclic Scaffolds : AHMDS can react with aryl aldehydes to form imines, which subsequently undergo multicomponent reactions to yield complex bicyclic compounds. This method has been employed in synthesizing various heterocycles and alkaloids, demonstrating its utility in generating structurally diverse molecules .

- Synthesis of Heterocycles : AHMDS has been successfully used to react with bisthiocarbamoyl chloride to produce dithiasuccinoyl heterocycles. This reaction exemplifies AHMDS's role in expanding the library of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .

- Hydrosilylation and Hydroboration Reactions : The compound serves as a reagent in hydrosilylation reactions, contributing to the formation of silicon-containing compounds. Its ability to participate in hydroboration reactions further highlights its versatility in synthesizing organosilicon compounds .

Electrochemistry

AHMDS has emerged as an innovative electrolyte additive in lithium-ion batteries, particularly for enhancing the stability of cathode materials:

- Stabilization of Ni-Rich Electrodes : Recent studies have shown that incorporating AHMDS (at 2 wt%) into the electrolyte significantly improves the interfacial stability of Ni-rich electrodes (LiNi0.8Co0.15Al0.05O2). The presence of AHMDS leads to the formation of a stable solid electrolyte interphase (SEI), which reduces electrolyte oxidation and prevents structural degradation during cycling. This enhancement results in improved cyclic stability from 72.8% to 86.2% over 300 cycles .

- Mechanistic Insights : The mechanism by which AHMDS enhances cyclic stability involves its excellent SEI film-forming capability, which restrains Li/Ni disorder during battery operation. X-ray diffraction and photoelectron spectroscopy analyses confirm that the Si-containing SEI film protects the electrode material, thereby extending the battery's lifespan .

Case Study 1: Synthesis of Heterocycles

In a study focused on synthesizing complex indole alkaloids, AHMDS was employed alongside TMSOTf to facilitate the formation of N-acyl iminium ions from indoles and acylating agents. The resulting intermediates underwent further transformations to yield diverse heterocyclic compounds with high functionalization potential .

| Reaction Components | Yield (%) | Notes |

|---|---|---|

| Indole + AHMDS + Acetyl Chloride | 60% | Utilized microwave heating for efficiency |

| Indole + AHMDS + Various Aldehydes | Variable | Demonstrated broad substrate scope |

Case Study 2: Lithium-Ion Battery Performance

A comprehensive evaluation was conducted on the performance of lithium-ion batteries using Ni-rich electrodes with and without AHMDS as an additive. The results indicated that batteries with AHMDS exhibited significantly better cyclic stability and maintained higher capacity over extended cycling compared to control samples lacking the additive.

| Parameter | Control (No AHMDS) | With AHMDS |

|---|---|---|

| Cyclic Stability (%) | 72.8% | 86.2% |

| Capacity Retention (%) after 300 cycles | Lower | Higher |

Mecanismo De Acción

The mechanism of action of N-Allyl-N,N-bis(trimethylsilyl)amine involves its ability to act as a nucleophile in various chemical reactions. The compound’s silyl groups enhance its nucleophilicity, allowing it to react readily with electrophiles. The allyl group can participate in addition and substitution reactions, forming new bonds and complex structures .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Bis(trimethylsilyl)amine: Similar in structure but lacks the allyl group.

N-Allyl-N-trimethylsilylamine: Contains only one trimethylsilyl group.

N,N-Dimethyltrimethylsilylamine: Contains dimethyl groups instead of the allyl group.

Uniqueness

N-Allyl-N,N-bis(trimethylsilyl)amine is unique due to the presence of both allyl and trimethylsilyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Actividad Biológica

N-Allyl-N,N-bis(trimethylsilyl)amine (AHMDS) is a versatile compound with significant biological activity, particularly in biochemical reactions and cellular processes. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, including organic synthesis and battery technology.

Target of Action

AHMDS primarily acts as a nucleophilic reagent. It forms covalent bonds with electrophilic centers in biomolecules, leading to the modulation of enzyme activities and cellular functions. The compound is known to interact through imine formation, facilitating multicomponent reactions essential for synthesizing complex organic structures.

Biochemical Pathways

AHMDS participates in various biochemical pathways, notably those involved in synthesizing complex bicyclic scaffolds and Dithiasuccinoyl (Dts) heterocycles. Its ability to form stable covalent bonds allows it to influence metabolic pathways by modulating enzyme activity.

Cellular Effects

AHMDS has been shown to affect several cellular processes, including:

- Gene Expression : The compound can modulate the activity of transcription factors, leading to changes in gene expression patterns.

- Cell Signaling : AHMDS influences cell signaling pathways, which can alter metabolic flux within cells.

- Enzyme Modulation : It can inhibit or activate specific enzymes, impacting overall cellular metabolism .

Pharmacokinetics

AHMDS is a liquid compound with a boiling point of 72 °C at 15 mmHg and a density of 0.816 g/mL at 25 °C. Its pharmacokinetic profile suggests that it is sensitive to moisture and protic solvents, which can lead to degradation over time. In laboratory settings, the effects of AHMDS can vary based on environmental conditions and dosage levels.

Dosage Effects in Animal Models

The biological effects of AHMDS have been studied in animal models, revealing that lower doses effectively modulate enzyme activity without significant toxicity. Higher doses may lead to adverse effects, emphasizing the importance of dosage in therapeutic applications .

Organic Synthesis

AHMDS is widely used in organic synthesis due to its ability to react with various substrates:

- Formation of Allyl Selenides : It reacts with aryl selenium salts in the presence of catalysts like ruthenium.

- Synthesis of Complex Bicyclic Scaffolds : AHMDS participates in reactions with aryl aldehydes via imine formation .

- Hydrosilylation and Hydroboration Reactions : The compound serves as a reagent for creating primary amine-functionalized polystyrenes .

Electrolyte Additive in Lithium-Ion Batteries

Recent studies have highlighted AHMDS's role as an electrolyte additive in lithium-ion batteries. It enhances interfacial stability and cyclic stability of Ni-rich electrodes by forming a solid electrolyte interface (SEI) film that suppresses electrolyte oxidation reactions. This application demonstrates AHMDS's versatility beyond traditional organic synthesis .

Research Findings and Case Studies

A summary of research findings related to AHMDS's biological activity includes:

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of N-Allyl-N,N-bis(trimethylsilyl)amine for laboratory handling and experimental design?

- Key Properties :

- Molecular formula: C₉H₂₃NSi₂; Molecular weight: 201.46 g/mol .

- Density: 0.816 g/mL (25°C); Boiling point: 72°C (15 mmHg); Refractive index: 1.440 (n²⁰/D) .

- Flash point: 43°C; Surface tension: 18.9 dyne/cm .

- Methodological Considerations :

- Storage : Store in sealed containers under nitrogen to prevent hydrolysis or oxidation .

- Purity Assessment : Use GC-MS to detect trace by-products (e.g., bisadducts or α-isomers, as low as 0.6%) .

Q. What safety protocols are essential for handling this compound in synthetic chemistry?

- Hazard Classification :

- UN 1993 (flammable liquid); OSHA HCS classification: R10 (flammable), R36/37/38 (irritant) .

- Safety Measures :

- Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation or skin contact .

- Avoid contact with acids, alcohols, or oxidizers to prevent exothermic reactions .

Advanced Research Questions

Q. How does this compound enhance hydrosilylation reactions, and what factors optimize its catalytic efficiency?

- Reaction Mechanism :

- Acts as a silylating agent in Rh-catalyzed hydrosilylation (e.g., with 1,1,3,3-tetramethyldisiloxane), yielding β-isomers with >95% selectivity .

- Key Parameters :

- Catalyst choice: [RhCl(cod)]₂ ensures high turnover and minimizes by-products like α-isomers .

- Functional group tolerance: Compatible with silyloxy, glycidyl, and aryl groups .

- Analytical Methods :

- GC-MS to monitor reaction progress and quantify trace by-products .

Q. What role does this compound play in stabilizing Ni-rich cathodes for lithium-ion batteries?

- Electrochemical Performance :

- At 2 wt% additive, improves capacity retention of LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (LNCA) from 72.8% to 86.2% over 300 cycles .

- Mechanistic Insights :

- Forms a silicon-rich solid electrolyte interphase (SEI), suppressing electrolyte oxidation and Li/Ni cation mixing .

- Characterization via XPS and XRD confirms reduced structural degradation .

Q. How can computational modeling predict the reactivity of this compound in organometallic syntheses?

- Computational Parameters :

- Topological polar surface area (3.2 Ų) and polarizability (25.61 ×10⁻²⁴ cm³) indicate low steric hindrance, favoring nucleophilic attack .

- Applications :

- DFT studies can model silylation pathways, optimizing reaction conditions for allenamine synthesis (e.g., via elimination reactions with Li diisopropylamide) .

Q. What synthetic strategies minimize by-product formation when using this compound in organosilicon chemistry?

- Case Study :

- In allyl-glycidyl ether hydrosilylation, maintaining anhydrous conditions and controlled temperatures (25–40°C) prevents bisadduct formation .

- By-Product Analysis :

- GC-MS quantifies α-isomer content (<1%), guiding catalyst tuning (e.g., Rh vs. Pt) .

Q. Regulatory and Analytical Considerations

Q. What regulatory constraints apply to this compound under U.S. TSCA guidelines?

- Compliance :

- Classified under TSCA R&D exemption (40 CFR 720.36); requires supervision by a "technically qualified individual" .

- Prohibited for commercial use in the U.S. without explicit approval .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR : ¹H/¹³C/²⁹Si NMR to confirm silyl group coordination and allyl moiety integrity (e.g., δ ~0.1 ppm for Si(CH₃)₃) .

- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (Si–C stretching) and ~800 cm⁻¹ (Si–N bending) .

Propiedades

IUPAC Name |

N,N-bis(trimethylsilyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8H,1,9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNCFZIIZGNVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(CC=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227684 | |

| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7688-51-9 | |

| Record name | 1,1,1-Trimethyl-N-2-propen-1-yl-N-(trimethylsilyl)silanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.